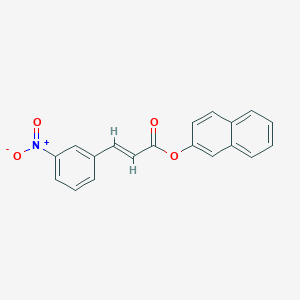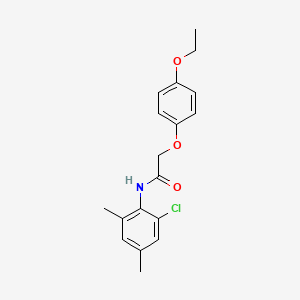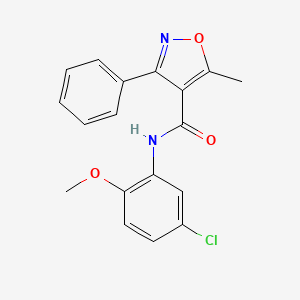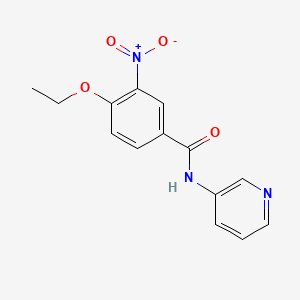
2-naphthyl 3-(3-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthyl 3-(3-nitrophenyl)acrylate, also known as NNA, is a chemical compound that belongs to the family of nitrophenyl acrylates. NNA is a yellow crystalline powder that is widely used in scientific research due to its unique properties.
Mecanismo De Acción
2-naphthyl 3-(3-nitrophenyl)acrylate is a fluorescent probe that binds to proteins through non-covalent interactions. The binding of 2-naphthyl 3-(3-nitrophenyl)acrylate to a protein causes a shift in its fluorescence spectrum, which can be used to monitor the binding of small molecules to the protein. The mechanism of action of 2-naphthyl 3-(3-nitrophenyl)acrylate is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
2-naphthyl 3-(3-nitrophenyl)acrylate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used in vitro for scientific research purposes only.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-naphthyl 3-(3-nitrophenyl)acrylate is its high sensitivity and specificity for protein-ligand interactions. It has a high quantum yield and a large Stokes shift, which makes it an ideal probe for studying protein-ligand interactions. However, 2-naphthyl 3-(3-nitrophenyl)acrylate has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Direcciones Futuras
There are several future directions for the use of 2-naphthyl 3-(3-nitrophenyl)acrylate in scientific research. One direction is the development of new fluorescent probes based on the structure of 2-naphthyl 3-(3-nitrophenyl)acrylate. Another direction is the use of 2-naphthyl 3-(3-nitrophenyl)acrylate in high-throughput screening assays for drug discovery. Additionally, 2-naphthyl 3-(3-nitrophenyl)acrylate can be used in the development of biosensors for the detection of small molecules in biological samples.
Métodos De Síntesis
2-naphthyl 3-(3-nitrophenyl)acrylate can be synthesized using a two-step process. The first step involves the synthesis of 2-naphthol from naphthalene, which is then converted to 2-naphthyl acrylate by reacting it with acryloyl chloride. The second step involves the nitration of 2-naphthyl acrylate with nitric acid to produce 2-naphthyl 3-(3-nitrophenyl)acrylate.
Aplicaciones Científicas De Investigación
2-naphthyl 3-(3-nitrophenyl)acrylate is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been used to study the binding of small molecules to proteins, such as enzymes and receptors. 2-naphthyl 3-(3-nitrophenyl)acrylate has also been used to study the binding of proteins to DNA and RNA.
Propiedades
IUPAC Name |
naphthalen-2-yl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(11-8-14-4-3-7-17(12-14)20(22)23)24-18-10-9-15-5-1-2-6-16(15)13-18/h1-13H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLNUZROGLZQBE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-2-yl (E)-3-(3-nitrophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)

![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)

![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)
![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)